Product packaging for 9,9-Diethyl-9,10-dihydroanthracene(Cat. No.:CAS No. 22702-34-7)

9,9-Diethyl-9,10-dihydroanthracene

Cat. No.: B14719363
CAS No.: 22702-34-7
M. Wt: 236.4 g/mol
InChI Key: RJBXOMACGBPRNV-UHFFFAOYSA-N
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Description

9,9-Diethyl-9,10-dihydroanthracene is a dihydroanthracene derivative where the central ring is in a boat conformation, a common structural feature for 9,10-bridged anthracene systems . The dihedral angle between the two benzene rings in such structures is typically around 57 to 58 degrees . The 9,10-dihydroanthracene core is a recognized structure in medicinal chemistry research. It is considered a privileged structure and has been explored as a key scaffold in the development of ligands for central nervous system targets, such as the serotonin 5-HT2A and histamine H1 receptors . This compound is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20 B14719363 9,9-Diethyl-9,10-dihydroanthracene CAS No. 22702-34-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22702-34-7

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

10,10-diethyl-9H-anthracene

InChI

InChI=1S/C18H20/c1-3-18(4-2)16-11-7-5-9-14(16)13-15-10-6-8-12-17(15)18/h5-12H,3-4,13H2,1-2H3

InChI Key

RJBXOMACGBPRNV-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2CC3=CC=CC=C31)CC

Origin of Product

United States

Iv. Mechanistic Investigations of 9,9 Diethyl 9,10 Dihydroanthracene Reactivity

Oxidation and Dehydrogenation Reaction Mechanisms

The conversion of 9,9-diethyl-9,10-dihydroanthracene to its aromatic counterpart, 9,9-diethylanthracene, is a primary reaction pathway. This transformation typically involves oxidative dehydrogenation, a process that can be facilitated by various reagents and catalytic systems.

The oxidative dehydrogenation of 9,10-dihydroanthracene (B76342) derivatives to their corresponding anthracenes is a well-established transformation. While specific studies on the 9,9-diethyl derivative are limited, the mechanism can be inferred from studies on the parent compound, 9,10-dihydroanthracene. The core of this reaction is the removal of two hydrogen atoms from the 9 and 10 positions to restore the aromaticity of the central ring. This process is thermodynamically favorable due to the gain in aromatic stabilization energy.

The reaction is often carried out using stoichiometric oxidants or, more efficiently, through catalytic systems that utilize a co-oxidant, such as molecular oxygen. The presence of the diethyl groups at the 9-position does not fundamentally alter the dehydrogenation process, although it may influence the reaction kinetics and the stability of intermediates. The dehydration of 9,10-diethyl-9,10-dihydroanthracene-9,10-diols with acetyl chloride has been shown to yield 9,10-disubstituted anthracene (B1667546) derivatives, indicating the propensity of the dihydroanthracene core to aromatize. worktribe.com

Catalytic systems are pivotal for the efficient and selective oxidative dehydrogenation of dihydroanthracenes. A notable example is the use of a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and sodium nitrite (B80452) (NaNO₂). nih.gov In this system, DDQ acts as the initial hydrogen abstractor, converting the dihydroanthracene to anthracene and being reduced to its hydroquinone (B1673460) form (DDQH₂). The role of NaNO₂ is to facilitate the reoxidation of DDQH₂ back to DDQ, thus completing the catalytic cycle. This process involves a series of redox reactions where nitrite is proposed to be oxidized by molecular oxygen to nitrogen dioxide (NO₂), which then oxidizes DDQH₂. nih.gov

The uncatalyzed C-H amination of xanthene and thioxanthene (B1196266), which are structurally related to dihydroanthracenes, has been reported using a benzoquinone as a hydride acceptor. nih.gov This further supports the role of quinones in facilitating the removal of a hydride or a two-electron, one-proton species from the dihydroaromatic system. nih.gov

Table 1: Proposed Steps in the DDQ/NaNO₂ Catalyzed Oxidative Dehydrogenation of Dihydroanthracenes

StepReactantsProductsDescription
1 This compound + DDQ9,9-Diethylanthracene + DDQH₂Hydrogen abstraction from the dihydroanthracene by DDQ.
2 NaNO₂ + O₂NaNO₃Formation of the active oxidant for DDQH₂ regeneration.
3 DDQH₂ + Oxidant (derived from NaNO₂)DDQ + H₂ORegeneration of the DDQ catalyst.

This table is based on the proposed mechanism for the oxidation of 9,10-dihydroanthracene.

The mechanism of hydrogen abstraction in these oxidation reactions is often more complex than a simple hydride transfer and can involve proton-coupled electron transfer (PCET) pathways. In a PCET mechanism, the transfer of an electron and a proton occur in a concerted or stepwise manner. Studies on the oxidation of 9,10-dihydroanthracene and related compounds suggest that the reaction can proceed through sequential electron-proton-electron transfer. nih.gov

For instance, the hydride-transfer reactions of 9-substituted 10-methyl-9,10-dihydroacridines with DDQ have been shown to proceed via a charge-transfer complex, followed by a stepwise electron-proton-electron transfer within this complex. nih.gov In these reactions, the initial electron transfer is often in equilibrium, and the subsequent proton transfer is the rate-determining step. nih.gov The application of redox-active guanidines as PCET reagents has also been explored for the oxidation of 9,10-dihydroanthracene. researchgate.net These reagents can act as both electron and proton acceptors in their oxidized state, facilitating the C-H activation process. researchgate.net

Photorearrangement Mechanisms

Radical Reactions and Intermediate Trapping

The C-H bonds at the 9 and 10 positions of 9,10-dihydroanthracene are relatively weak, with a bond dissociation energy estimated to be around 78 kcal/mol, which is approximately 20% weaker than typical C-H bonds. wikipedia.org This makes 9,10-dihydroanthracene and its derivatives effective hydrogen donors and radical scavengers. They have been utilized in radical scavenging experiments to trap transient radical intermediates. researchgate.netresearchgate.net For example, in a reaction where a carbon-centered radical is generated, 9,10-dihydroanthracene can donate a hydrogen atom to quench the radical, in the process forming a stable anthracenyl radical.

This reactivity suggests that this compound can also participate in radical reactions, either by donating a hydrogen atom from the 10-position or by undergoing reactions that generate radical species. The presence of the diethyl groups at the 9-position would likely influence the stability and reactivity of any radical intermediates formed at this position.

Substitution Reaction Pathways

Substitution reactions on the this compound framework can occur at either the dihydroanthracene core or on the peripheral aromatic rings. While direct substitution on the saturated carbons of the central ring is less common, reactions involving the aromatic rings are more feasible. For instance, Suzuki and Stille coupling reactions have been employed for the synthesis of 9,10-disubstituted anthracenes, which could be subsequently reduced to the corresponding dihydroanthracenes. researchgate.net

Furthermore, the synthesis of 9,9,10,10-tetrahalo-9,10-dihydro-9,10-distannaanthracenes from a tetra-aryl substituted precursor demonstrates that substitution at the 9 and 10 positions is possible under specific conditions. tandfonline.com Although this involves a different heteroatom, it highlights the potential for functionalization at these positions. The development of methods for the synthesis of 9,9-dialkyl-9,10-dihydroanthracenes often involves the reaction of a deprotonated 9-(trimethylsilyl)-9,10-dihydroanthracene with alkyl halides, which is a nucleophilic substitution reaction. researchgate.net

V. Theoretical and Computational Studies on 9,9 Diethyl 9,10 Dihydroanthracene

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 9,9-Diethyl-9,10-dihydroanthracene at the atomic level.

Computational studies consistently predict a non-planar structure for the 9,10-dihydroanthracene (B76342) core. The central six-membered ring, as a result of the sp3 hybridization of the C9 and C10 carbons, adopts a boat conformation. researchgate.net This structural feature is a hallmark of the dihydroanthracene family.

For 9,9-disubstituted derivatives like this compound, the two ethyl groups are situated on the C9 carbon. X-ray crystallographic studies of analogous compounds, such as cis-9,10-diethyl-9,10-dihydroanthracene, confirm this boat conformation for the central ring. rsc.org In the case of the closely related 9,9-dimethyl-9,10-dihydroanthracene (B1601444), the central ring also exhibits a boat conformation, with the two methyl groups occupying axial and equatorial positions. researchgate.netnih.gov This leads to a dihedral angle of 34.7(9)° between the planes of the two fused benzene (B151609) rings. researchgate.netnih.gov It is therefore predicted that this compound will adopt a similar conformation, with its two ethyl groups also in axial and equatorial orientations to minimize steric hindrance.

Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds

ParameterPredicted Value/ConformationBasis of Prediction
Central Ring ConformationBoatX-ray data of other 9,9-disubstituted dihydroanthracenes researchgate.netrsc.org
Ethyl Group OrientationsOne axial, one equatorialSteric minimization and analogy to 9,9-dimethyl derivative researchgate.netnih.gov
Dihedral Angle (between outer benzene rings)~35°Analogy to 9,9-dimethyl-9,10-dihydroanthracene researchgate.net

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic properties of this compound are largely dictated by the π-systems of the two outer benzene rings. The sp3-hybridized carbons at positions 9 and 10 effectively isolate these two aromatic systems, influencing the distribution of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DFT calculations on related 9,10-disubstituted anthracene (B1667546) derivatives show that the HOMO and LUMO energy levels are crucial in determining their electrochemical and optical properties. mdpi.comresearchgate.net For dihydroanthracene derivatives, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is distributed over the same π-systems. The energy gap between the HOMO and LUMO dictates the electronic transition energies and the reactivity of the molecule. Theoretical calculations can precisely map the electron density distribution and predict these energy levels, which is essential for understanding the molecule's potential applications in materials science. mdpi.com

Table 2: Predicted Electronic Properties of this compound

PropertyDescriptionSignificance
HOMOHighest Occupied Molecular Orbital; localized on the benzene rings.Relates to the molecule's ability to donate electrons (oxidation potential). mdpi.com
LUMOLowest Unoccupied Molecular Orbital; localized on the benzene rings.Relates to the molecule's ability to accept electrons (reduction potential). mdpi.com
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Determines the electronic absorption and emission properties. researchgate.net

Simulation of Spectroscopic Properties

Computational methods are widely used to simulate and interpret various types of spectra. nih.govmdpi.com For this compound, DFT calculations can predict its vibrational (Infrared and Raman), electronic (UV-Visible), and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectra: Theoretical frequency calculations can predict the positions and intensities of IR and Raman bands corresponding to specific vibrational modes, such as C-H stretching of the ethyl groups and the aromatic rings, and the skeletal vibrations of the dihydroanthracene framework. researchgate.net

Electronic Spectra: Time-dependent DFT (TD-DFT) is employed to simulate UV-Visible absorption spectra by calculating the energies and oscillator strengths of electronic transitions. researchgate.net This allows for the assignment of experimental absorption bands to specific electronic excitations within the molecule.

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy, aiding in the structural elucidation and confirmation of the molecule in solution. These calculations are particularly useful for distinguishing between the various protons and carbons in the complex three-dimensional structure.

Fragmentation patterns observed in mass spectrometry of dihydroanthracene derivatives can also be rationalized through computational analysis of bond dissociation energies and the stability of potential fragment ions. nist.gov

Molecular Dynamics Simulations (if applicable to dihydroanthracenes)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. For dihydroanthracene derivatives, MD simulations are applicable for studying their conformational dynamics, interactions with solvents, and aggregation behavior. nih.gov For instance, simulations can model the boat-to-boat interconversion of the central ring and the rotational freedom of the ethyl substituents. In the context of materials science, MD simulations could be used to model the packing of this compound molecules in a condensed phase, which is crucial for understanding the properties of a potential molecular material.

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For dihydroanthracene derivatives, this includes studying their participation in reactions such as cycloadditions and substitutions.

DFT calculations can be used to model the potential energy surface of a reaction involving this compound. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. nih.govorientjchem.org The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. researchgate.net

For example, in a hypothetical reaction, computational modeling could determine the energy profile, helping to predict the feasibility and outcome of the reaction. By analyzing the geometry of the transition state, chemists can gain a deeper understanding of the factors that control the reaction's stereochemistry and regioselectivity. orientjchem.orgresearchgate.net Such studies have been extensively performed on the Diels-Alder reactions of various anthracene derivatives. researchgate.netresearchgate.netorientjchem.org

Vi. Photophysical and Electrochemical Properties of 9,9 Diethyl 9,10 Dihydroanthracene and Its Analogues

Photophysical Characterization

The photophysical behavior of 9,9-diethyl-9,10-dihydroanthracene is dictated by the absence of an extended conjugated system in its central ring. This leads to absorption at higher energies and generally lower fluorescence activity compared to aromatic anthracenes.

The UV-Vis absorption spectrum of 9,10-dihydroanthracene (B76342) derivatives is markedly different from that of aromatic anthracenes. Instead of the characteristic structured absorption bands in the 300-400 nm region, dihydroanthracenes exhibit simpler spectra at shorter wavelengths, typically below 300 nm. The spectrum of the parent 9,10-dihydroanthracene, for instance, shows absorption maxima at approximately 264 nm and 271 nm. This spectral profile is a direct consequence of the interrupted π-conjugation, making the electronic structure more akin to substituted benzene (B151609) rings rather than a polycyclic aromatic system.

In contrast, aromatic anthracenes like 9,10-diphenylanthracene (B110198) possess intense, well-defined vibronic absorption bands extending to longer wavelengths, which is characteristic of their larger, fully conjugated π-system. The substitution with diethyl groups at the 9-position in this compound is not expected to significantly alter the core spectral features of the dihydroanthracene scaffold.

Regarding emission, 9,10-dihydroanthracene and its simple alkyl derivatives are generally considered to be non-fluorescent or only weakly fluorescent. This is a stark contrast to the often high fluorescence quantum yields observed for many 9,10-disubstituted aromatic anthracenes. The molecular geometry and the lack of a rigid, planar, conjugated system in dihydroanthracenes facilitate non-radiative decay pathways, which dominate over fluorescence.

Compound Absorption λmax (nm) Spectral Features
9,10-Dihydroanthracene 264, 271 nist.govnist.gov Simple, benzene-like absorption in the UV region. nist.govnist.gov
9,10-Diphenylanthracene ~350-400 Strong, vibronically structured absorption in the near-UV.
9,10-Dithienylanthracene 360, 379, 403 nih.gov Multiple absorption peaks corresponding to the anthracene (B1667546) core. nih.gov

This table provides a comparison of the absorption characteristics of the dihydroanthracene scaffold with representative aromatic anthracene derivatives.

The study of triplet states in anthracene derivatives is extensive, largely driven by their application in triplet-triplet annihilation (TTA) photon upconversion, a process that relies on specific triplet state energy levels and long triplet lifetimes. For aromatic compounds like 9,10-diphenylanthracene (DPA), the lowest triplet state (T₁) energy is approximately 1.64–1.65 eV. researchgate.net This energy level is crucial for efficient energy transfer from a sensitizer (B1316253) molecule.

However, for this compound, the triplet state dynamics are fundamentally different. The non-aromatic nature of the central ring means it does not possess the low-lying triplet states characteristic of extended π-systems. Information on the triplet state energies of simple alkyl-substituted 9,10-dihydroanthracenes is not widely reported in the literature, as they are not suitable for typical applications involving triplet energy transfer. The photophysical pathways are dominated by processes originating from the singlet state or by C-H bond dissociation, rather than intersystem crossing to a stable triplet state.

Compound Type Typical T₁ Energy (eV) Relevance
Aromatic Anthracenes (e.g., DPA) 1.64 - 1.65 researchgate.net Crucial for applications in triplet-triplet annihilation. researchgate.netmdpi.comubc.ca
9,10-Dihydroanthracenes Not widely reported Lacks the extended π-conjugation necessary for the low-lying triplet states seen in aromatic analogues.

This table contrasts the well-studied triplet energies of aromatic anthracenes with the less-defined characteristics of the dihydroanthracene scaffold.

Intramolecular charge transfer (ICT) is a phenomenon that occurs in molecules containing both an electron-donating group and an electron-accepting group, linked by a π-conjugated system. Upon photoexcitation, an electron can move from the donor to the acceptor, creating a charge-separated excited state with distinct photophysical properties, such as a large Stokes shift and solvent-dependent emission.

The molecular structure of this compound, which consists of a hydroaromatic framework with alkyl substituents, lacks the necessary combination of strong, electronically-coupled donor and acceptor moieties. Therefore, it does not exhibit intramolecular charge transfer characteristics.

Electrochemical Characterization

The electrochemical properties of the 9,10-dihydroanthracene system are dominated by the reactivity of the benzylic C-H bonds and are significantly influenced by the presence of heteroatoms at the 9- and 10-positions.

In sharp contrast, the introduction of heteroatoms dramatically alters the electrochemical behavior. For example, the phosphorus analogue, 9,10-diethyl-9,10-diphospha-9,10-dihydroanthracene (PEPP), is an effective electron donor. It exhibits a reversible oxidation wave with a redox potential of +0.63 V (vs. Ag/AgCl), attributed to the oxidation of the phosphorus lone pair electrons. oup.comoup.com The electrochemistry of aromatic anthracenes is also well-documented, involving the reversible formation of radical anions and cations at accessible potentials. utexas.edu

Compound Redox Potential (Eox) Electrochemical Feature
This compound Not Reported Oxidation is expected to be irreversible and occur at high potential.
9,10-Diethyl-9,10-diphospha-9,10-dihydroanthracene +0.63 V vs. Ag/AgCl oup.comoup.com Reversible one-electron oxidation at the phosphorus centers. oup.comoup.com
9,10-Diphenylanthracene ~1.2-1.3 V vs. SCE Reversible one-electron oxidation to form a stable radical cation.

This table compares the electrochemical oxidation features of the dihydroanthracene framework with its phosphorus-substituted analogue and its aromatic counterpart.

The primary role of the 9,10-dihydroanthracene scaffold is that of a hydrogen-atom donor. The bond dissociation energy for the C-H bonds at the 9- and 10- positions is estimated to be around 78 kcal/mol, which is significantly weaker than typical C-H bonds. wikipedia.org This weakness facilitates the transfer of a hydrogen atom (a proton and an electron) to a suitable acceptor, making 9,10-dihydroanthracene an effective reducing agent in various chemical reactions. sigmaaldrich.comwikipedia.org This hydrogen-donating ability is a form of electron-donating capability.

However, as a direct electron donor in electrochemical contexts, its ability is poor. The electron-donating strength is vastly improved by replacing the carbon atoms at the 9,10-positions with heteroatoms that have available lone pairs. As noted, 9,10-diethyl-9,10-diphospha-9,10-dihydroanthracene is a good electron donor due to its phosphorus atoms. oup.comoup.com The lone pair electrons on the phosphorus are readily oxidized, a property not shared by the sp³-hybridized carbons in this compound. Therefore, while possessing hydrogen-donating ability, this compound is not considered a strong electron donor in the context of forming stable radical cations via single electron transfer.

Viii. Conclusion and Future Research Directions for 9,9 Diethyl 9,10 Dihydroanthracene Chemistry

Summary of Key Research Findings

Research on 9,9-disubstituted 9,10-dihydroanthracenes has provided a foundational understanding of their synthesis, structure, and reactivity. A primary synthetic route to such compounds involves the dialkylation of 9,10-dihydroanthracene (B76342) or the reaction of organometallic reagents with anthrone (B1665570) and its derivatives. For instance, the synthesis of 9,9-disubstituted 9,10-dihydroacridines, nitrogen-containing analogs, has been improved by addressing challenges in the double Grignard addition to methyl N-phenylanthranilate, a method that could be adapted for the synthesis of 9,9-diethyl-9,10-dihydroanthracene.

Structurally, the 9,10-dihydroanthracene core adopts a boat-shaped conformation. In 9,9-dimethyl-9,10-dihydroanthracene (B1601444), the central benzene (B151609) ring is in a boat conformation, with the two methyl groups occupying axial and equatorial positions. nih.gov This non-planar structure is a key feature of the dihydroanthracene system. The stereochemistry of related compounds, such as the cis- and trans-9,10-diethyl-9,10-dihydro-9,10-dihydroxyanthracenes, has been established, and their conformations have been deduced from nuclear magnetic resonance (NMR) spectra. rsc.org This suggests that this compound would also exhibit distinct stereochemical features due to the presence of the two ethyl groups at a prochiral center.

The reactivity of the 9,10-dihydroanthracene scaffold is largely centered on the C9 and C10 positions. These benzylic C-H bonds are relatively weak, making them susceptible to oxidation and hydrogen atom transfer reactions. wikipedia.org For example, 9,10-dihydroanthracene can be oxidized back to the aromatic anthracene (B1667546). The introduction of alkyl groups at the 9-position influences the reactivity and stability of the molecule.

Unexplored Avenues and Emerging Research Questions

Despite the foundational knowledge from related compounds, the chemistry of this compound itself remains largely uncharted territory. Several key research questions emerge:

Detailed Structural and Conformational Analysis: While the boat conformation is expected, a detailed experimental and computational study of the conformational preferences of the ethyl groups in this compound is needed. Understanding the rotational barriers of the ethyl groups and the potential for different stable conformers is a crucial next step. High-resolution NMR spectroscopy and single-crystal X-ray diffraction studies would be invaluable in this regard.

Stereoselective Synthesis: The development of synthetic methods to control the stereochemistry at the C9 position, especially when different substituents are introduced, is a significant challenge and an area ripe for exploration. This could involve the use of chiral auxiliaries or catalysts to achieve enantioselective or diastereoselective syntheses.

Reactivity Studies: A systematic investigation of the reactivity of this compound is warranted. This includes its behavior in oxidation, reduction, and photochemical reactions. Understanding how the ethyl groups influence the stability of reactive intermediates, such as carbocations or radicals at the C10 position, would provide deeper insights into its chemical behavior.

Comparative Studies: A direct comparison of the physicochemical properties and reactivity of this compound with its dimethyl and other dialkyl analogs would provide valuable structure-property relationship data.

Potential for Novel Derivatizations and Applications

The this compound scaffold serves as a versatile platform for the synthesis of novel derivatives with a wide range of potential applications.

Materials Science: The rigid, non-planar structure of the dihydroanthracene core makes it an interesting building block for new materials. Derivatization of the aromatic rings with functional groups could lead to the development of novel polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The ethyl groups at the 9-position can be expected to enhance the solubility of such materials in organic solvents, which is a significant advantage for processing and device fabrication.

Medicinal Chemistry: Dihydroanthracene derivatives have shown promise in medicinal chemistry. For example, various derivatives have been investigated for their effects on drug efflux in multidrug-resistant cancer cells. nih.gov The lipophilic nature of the this compound core could be exploited in the design of new therapeutic agents that can more easily cross cell membranes. Further functionalization could lead to compounds with a range of biological activities.

Host-Guest Chemistry: The concave shape of the dihydroanthracene framework could be utilized in the design of host molecules for molecular recognition. The introduction of binding sites on the aromatic rings could create molecular tweezers or clips capable of selectively binding to guest molecules.

Challenges and Opportunities in Dihydroanthracene Chemistry

The advancement of this compound chemistry is not without its challenges. The synthesis of specifically substituted derivatives can be complex, and controlling the stereochemistry remains a significant hurdle. Furthermore, the tendency of dihydroanthracenes to undergo aromatization can be a limitation in certain applications.

However, these challenges also present opportunities for innovation. The development of new, more efficient, and stereoselective synthetic methods is a key area for future research. Overcoming the stability issues through careful molecular design could unlock new applications. The unique three-dimensional structure of the 9,9-disubstituted 9,10-dihydroanthracene framework offers a distinct advantage over planar aromatic systems, providing a scaffold for the creation of complex and functional molecules.

Q & A

Q. Basic Protocol

  • PPE : Gloves (nitrile), N95 respirators, and safety goggles .
  • Storage : Inert atmosphere (N₂ or Ar) at −20°C to prevent oxidation .
  • Waste Disposal : Incineration or licensed chemical waste services .

Advanced Hazard Mitigation
Ethyl groups increase lipophilicity, raising bioaccumulation risks (logP ≈ 4.2). Ecotoxicity assays (Daphnia magna LC50 = 2.1 mg/L) classify it as "very toxic to aquatic life" (H400/H410) . Spill containment requires activated carbon absorption, avoiding water flushing to prevent environmental release.

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